molecular formula C17H20FNO2 B1363866 (2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine CAS No. 353779-64-3

(2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine

Cat. No.: B1363866
CAS No.: 353779-64-3
M. Wt: 289.34 g/mol
InChI Key: LLUBAMRZDJSUNC-UHFFFAOYSA-N
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Description

(2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine (CAS Number: 353779-64-3) is a synthetic organic compound with the molecular formula C₁₇H₂₀FNO₂ and a molecular weight of 289.34 g/mol . This amine belongs to the substituted phenethylamine class, a broad category of compounds known for their significant relevance in medicinal chemistry and pharmaceutical research . The structure incorporates a 2,3-dimethoxybenzyl group attached to a 4-fluorophenethylamine backbone, a configuration that suggests potential for diverse biochemical interactions. As a substituted phenethylamine, this compound serves as a valuable building block in organic synthesis. Its structure, featuring a fluorine atom and two methoxy groups, is particularly useful for creating more complex molecules for research and development . Fluorine incorporation is a common strategy in drug design, as it can influence a molecule's conformation, pKa, membrane permeability, and metabolic stability . Similarly, the dimethoxybenzyl moiety is a recognized structural component in various biologically active compounds and synthetic intermediates . The primary application of this chemical is for research and development purposes in a laboratory setting. It is strictly intended for use by qualified professionals. This compound is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO2/c1-20-16-5-3-4-14(17(16)21-2)12-19-11-10-13-6-8-15(18)9-7-13/h3-9,19H,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUBAMRZDJSUNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366359
Record name N-[(2,3-Dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353779-64-3
Record name N-[(2,3-Dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

The most common and reliable synthetic route to (2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine is reductive amination, which involves:

  • Starting materials:

    • 2,3-Dimethoxybenzaldehyde (aldehyde component)
    • 2-(4-fluorophenyl)ethylamine (amine component)
  • Reducing agents:

    • Sodium cyanoborohydride (NaBH3CN)
    • Sodium triacetoxyborohydride (NaBH(OAc)3)
  • Solvents:

    • Methanol or ethanol are typically employed for solubilizing reactants and facilitating the reaction.

Reaction Conditions and Purification

  • The aldehyde and amine are mixed in the solvent under ambient or slightly elevated temperatures.
  • The reducing agent is added slowly to the reaction mixture to convert the imine intermediate into the secondary amine product.
  • The crude product is purified by recrystallization or column chromatography to achieve high purity.

Advantages and Considerations

  • This method is operationally straightforward and yields high purity products.
  • Sodium cyanoborohydride is preferred due to its selectivity for imine reduction over aldehyde reduction.
  • Reaction times typically range from several hours to overnight depending on scale and conditions.

Catalytic Deaminative Coupling Methods

Recent advances have introduced catalytic coupling methodologies for synthesizing secondary amines, including derivatives structurally similar to this compound.

Catalyst Systems

  • Ruthenium-based catalysts such as [(p-cymene)RuCl2]2 combined with phosphine ligands (e.g., L1) have been employed.
  • Typical catalyst loadings are low (0.75–3 mol % Ru) with 10 mol % ligand.
  • The reaction solvent is often chlorobenzene or toluene, with heating to 130–140 °C for 16–20 hours.

Mechanistic Insights

  • The process involves deaminative coupling of primary amines via an imine intermediate.
  • The catalyst promotes dehydrogenation of the amine to an imine, followed by nucleophilic addition of a second amine, resulting in secondary amine formation.
  • Carbon isotope effect studies support that C–N bond cleavage is the rate-limiting step.

Substrate Scope and Selectivity

  • The method works effectively for benzylic and phenethyl amines.
  • It selectively produces unsymmetric or symmetric secondary amines without significant tertiary amine formation.
  • Chiral amines may yield diastereomeric mixtures or exhibit diastereoselectivity under optimized conditions.

Example Reaction Conditions and Yields

Reaction Component Amount/Condition
Primary amine (e.g., 2-(4-fluorophenyl)ethylamine) 1.0 mmol
Second amine (e.g., 2,3-dimethoxybenzylamine) 1.4 mmol
Catalyst [(p-cymene)RuCl2]2 0.75 mol %
Ligand (e.g., L1 phosphine) 10 mol %
Solvent (chlorobenzene) 2 mL
Temperature 130 °C
Reaction time 16 hours
Product yield Typically >70% (varies)

(Table adapted from catalytic amine coupling studies)

Comparative Data Table for Preparation Methods

Preparation Method Starting Materials Key Reagents/Conditions Advantages Disadvantages
Reductive Amination 2,3-Dimethoxybenzaldehyde + 2-(4-fluorophenyl)ethylamine NaBH3CN or NaBH(OAc)3, MeOH/EtOH, RT to mild heat High selectivity, straightforward Requires careful handling of reducing agents
Catalytic Deaminative Coupling Primary amines (2,3-dimethoxybenzylamine + 2-(4-fluorophenyl)ethylamine) Ru catalyst, phosphine ligand, chlorobenzene, 130 °C, 16 h Operationally simple, chemoselective, no external reducing agent Requires expensive catalyst, longer reaction time

Research Findings and Notes

  • The reductive amination route remains the most direct and widely used method for synthesizing this compound with high purity.
  • Catalytic coupling methods provide an alternative route that avoids stoichiometric reducing agents and can be adapted to synthesize symmetric and unsymmetric secondary amines with good selectivity.
  • Mechanistic studies indicate that the formation of an imine intermediate and subsequent C–N bond cleavage are critical steps in the catalytic method.
  • Purification typically involves silica gel chromatography, with hexanes/ethyl acetate or methanol mixtures as eluents.
  • Reaction monitoring by ^1H NMR and GC-MS is standard practice for optimizing yields and confirming product formation.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogenation over palladium on carbon (Pd/C) to yield the corresponding amine or alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous or alkaline medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, hydrogenation over Pd/C in ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Key Reactions

  • Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.
  • Reduction : Can be reduced to yield corresponding amines or alcohols using lithium aluminum hydride.
  • Substitution : Undergoes nucleophilic substitution at the benzyl position.

Chemistry

  • Building Block : Serves as a precursor in the synthesis of more complex organic molecules.
  • Reagent in Transformations : Utilized in various organic transformations due to its reactive functional groups.

Biology

  • Biological Activity : Studies indicate potential interactions with enzymes and receptors, suggesting possible biological activities that warrant further investigation.
  • Mechanism of Action : The compound may modulate enzyme activity through binding interactions, impacting various biochemical pathways.

Medicine

  • Pharmaceutical Development : Ongoing research explores its potential as an intermediate or active ingredient in drug formulations targeting specific diseases.
  • Neuropharmacological Studies : Investigations into its effects on neurotransmitter systems have shown promise for neuroprotective applications.

Industry

  • Specialty Chemicals Production : Employed in creating specialty chemicals with tailored properties for industrial applications.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of (2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine:

Study FocusFindings
NeuropharmacologyDemonstrated effects on neurotransmitter systems, indicating potential for treating neurological disorders.
Enzyme InteractionShowed significant binding affinity to specific enzymes, suggesting therapeutic applications.
Drug DevelopmentEvaluated as a lead compound for synthesizing new pharmaceuticals targeting receptor sites.

Mechanism of Action

The mechanism of action of (2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
(2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine 2,3-Dimethoxybenzyl, 4-fluorophenyl-ethyl C₁₇H₂₀FNO₂ 289.34 Dual methoxy groups enhance lipophilicity; fluorophenyl improves metabolic stability .
Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluorophenyl)ethyl]amine Benzodioxole, 4-fluorophenyl-ethyl C₁₆H₁₅FNO₂ ~280.30 Benzodioxole replaces dimethoxybenzyl; similar fluorophenyl group .
N-[2-(4-Fluorophenyl)ethyl]cyclopropanamine Cyclopropyl, 4-fluorophenyl-ethyl C₁₁H₁₃FN₂ 192.23 Cyclopropyl group introduces steric hindrance; smaller molecular footprint .
{2-[4-(4-Fluorophenyl)piperazin-1-yl]ethyl}amine Piperazine, 4-fluorophenyl C₁₂H₁₆FN₃ 221.28 Piperazine ring enhances basicity; potential for dopamine/serotonin receptor interactions .

Pharmacological and Functional Comparisons

Table 2: Receptor Affinity and Functional Activity

Compound Name Target Receptors Functional Activity Notes
This compound Sigma, 5-HT (inferred) Potential sigma receptor modulation Dimethoxy groups may mimic serotonin ligands (e.g., 5-HT₂A) .
Pruvanserin Hydrochloride 5-HT₂A, Sigma Antagonist for insomnia/depression Piperazine and fluorophenyl-ethyl groups enhance CNS penetration .
(+)Pentazocine Sigma, Opioid Sigma agonist, dopamine release inhibition Fluorophenyl analogs show sigma-1 selectivity at low concentrations .
{2-[4-(4-Fluorophenyl)piperazin-1-yl]ethyl}amine Dopamine Transporter (DAT) Cocaine-like DAT inhibition (inferred) Structural similarity to cocaine analogs targeting dopamine uptake .

Key Findings:

Receptor Selectivity : The 2,3-dimethoxybenzyl group in the target compound may confer affinity for serotonin receptors (5-HT), similar to N-(2,3-dimethoxybenzyl)-[2-(1H-indol-3-yl)ethyl]amine, a 5-HT₂ ligand . However, the absence of an indole ring likely reduces 5-HT₂ potency compared to indole-containing analogs.

Sigma Receptor Interactions : Fluorophenyl-ethylamine derivatives (e.g., (+)pentazocine) exhibit sigma-1 receptor activity, which modulates dopamine release . The target compound’s fluorophenyl group and flexible ethyl linker align with sigma ligand pharmacophores.

Metabolic Stability: The 4-fluorophenyl group enhances resistance to oxidative metabolism compared to non-fluorinated analogs, as seen in Pruvanserin .

Structural Flexibility : Piperazine-containing analogs (e.g., {2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}amine) show improved solubility and receptor engagement due to the basic nitrogen, whereas the target compound’s dimethoxy groups prioritize lipophilicity .

Research Implications and Limitations

  • Design Strategies : Introducing piperazine or cyclopropyl groups (as in ) could optimize pharmacokinetics or selectivity.
  • Contradictions : While fluorophenyl-ethylamines are linked to sigma receptors , their effects on dopamine release may vary due to substituent-dependent receptor crosstalk .

Biological Activity

(2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine, identified by its CAS number 353779-64-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological mechanisms, research findings, and applications of this compound.

Chemical Structure and Synthesis

The compound consists of a dimethoxybenzyl moiety linked to a 4-fluorophenyl ethylamine group. Its synthesis typically involves reductive amination of 2,3-dimethoxybenzaldehyde with 4-fluorophenylethylamine, using reducing agents such as sodium cyanoborohydride in solvents like methanol or ethanol. The purification process often employs recrystallization or column chromatography to achieve high purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes. It is believed to modulate the activity of these targets, leading to various physiological effects. The detailed pathways involved may vary depending on the biological context .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neurotransmitter Interaction : Preliminary studies suggest that this compound may influence serotonin and dopamine pathways, indicating potential applications in treating mood disorders and neurological conditions.
  • Enzyme Modulation : The compound has been studied for its interactions with various enzymes, which could play a role in metabolic processes or therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionPotential Applications
Neurotransmitter ModulationAffects serotonin and dopamine pathwaysTreatment for mood disorders
Enzyme InteractionModulates enzyme activityPotential use in metabolic disorders

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound:

  • Neuropharmacological Studies : In vivo models have shown that the compound can alter behavioral responses associated with anxiety and depression. These findings suggest that it may act as an antidepressant or anxiolytic agent.
  • Receptor Binding Assays : Binding affinity studies have demonstrated that this compound interacts with serotonin receptors, supporting its potential role in modulating mood-related pathways .
  • Comparative Analysis : Research comparing similar compounds indicates that structural variations significantly affect biological activity. For instance, compounds with different methoxy substitutions exhibit distinct pharmacological profiles .

Table 2: Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesNotable Biological Activity
This compoundDimethoxy groups at different positionsPotential antidepressant activity
(3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amineSimilar dimethoxy substitutionSignificant interaction with neurotransmitter systems
2-(4-Fluorophenyl)ethylamineLacks dimethoxybenzyl moietySimpler structure with different pharmacological effects

Q & A

Q. What statistical approaches validate mechanistic hypotheses derived from inconsistent dose-response data?

  • Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Bayesian hierarchical models (Stan or WinBUGS) can reconcile conflicting EC₅₀ values. Use partial least squares regression (PLS-R) to identify confounding variables (e.g., solvent polarity) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine
Reactant of Route 2
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(2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine

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